Cas no 2012121-08-1 (1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride)

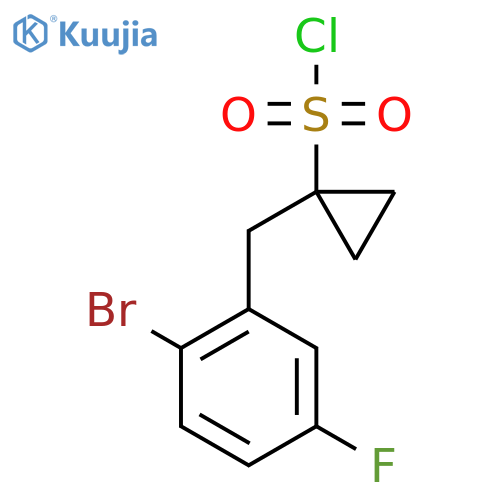

2012121-08-1 structure

商品名:1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride

- 2012121-08-1

- 1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride

- EN300-1143139

-

- インチ: 1S/C10H9BrClFO2S/c11-9-2-1-8(13)5-7(9)6-10(3-4-10)16(12,14)15/h1-2,5H,3-4,6H2

- InChIKey: OHWACGBODXIFNA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1CC1(CC1)S(=O)(=O)Cl)F

計算された属性

- せいみつぶんしりょう: 325.91792g/mol

- どういたいしつりょう: 325.91792g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 42.5Ų

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143139-0.05g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 0.05g |

$948.0 | 2023-10-26 | |

| Enamine | EN300-1143139-1.0g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1143139-5g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 5g |

$3273.0 | 2023-10-26 | |

| Enamine | EN300-1143139-0.1g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 0.1g |

$993.0 | 2023-10-26 | |

| Enamine | EN300-1143139-0.25g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 0.25g |

$1038.0 | 2023-10-26 | |

| Enamine | EN300-1143139-0.5g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 0.5g |

$1084.0 | 2023-10-26 | |

| Enamine | EN300-1143139-1g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 1g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1143139-2.5g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 2.5g |

$2211.0 | 2023-10-26 | |

| Enamine | EN300-1143139-10g |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |

2012121-08-1 | 95% | 10g |

$4852.0 | 2023-10-26 |

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2012121-08-1 (1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量